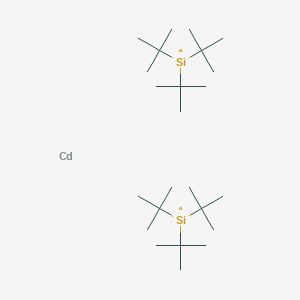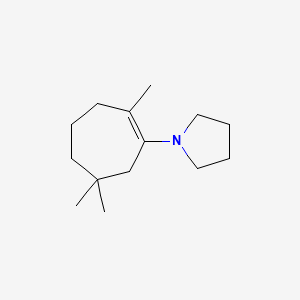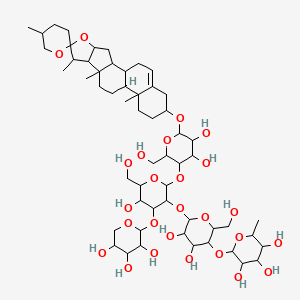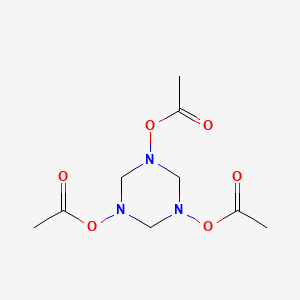
Cadmium--tri-tert-butylsilyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–tri-tert-butylsilyl (1/2) is a complex organometallic compound that features cadmium coordinated with tri-tert-butylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–tri-tert-butylsilyl (1/2) typically involves the reaction of cadmium salts with tri-tert-butylsilyl reagents under controlled conditions. One common method is to react cadmium chloride with tri-tert-butylsilyl lithium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of cadmium–tri-tert-butylsilyl (1/2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium–tri-tert-butylsilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and tert-butylsilyl derivatives.
Reduction: It can be reduced under specific conditions to yield cadmium metal and silyl radicals.
Substitution: The tri-tert-butylsilyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and tert-butylsilyl derivatives.
Reduction: Cadmium metal and silyl radicals.
Substitution: Various cadmium halides and alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cadmium–tri-tert-butylsilyl (1/2) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, including semiconductors and nanomaterials.
Wirkmechanismus
The mechanism by which cadmium–tri-tert-butylsilyl (1/2) exerts its effects involves the interaction of cadmium ions with various molecular targets. The tri-tert-butylsilyl groups provide steric protection, allowing the cadmium center to participate in specific reactions. The pathways involved include coordination with ligands, electron transfer processes, and catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl cadmium
- Triethylsilyl cadmium
- Triisopropylsilyl cadmium
Uniqueness
Cadmium–tri-tert-butylsilyl (1/2) is unique due to the bulky nature of the tri-tert-butylsilyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silyl cadmium compounds, which may have smaller or less bulky silyl groups.
Eigenschaften
CAS-Nummer |
60349-27-1 |
|---|---|
Molekularformel |
C24H54CdSi2 |
Molekulargewicht |
511.3 g/mol |
InChI |
InChI=1S/2C12H27Si.Cd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; |
InChI-Schlüssel |
XZBUFLZPBXDZRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)

![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)


![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
